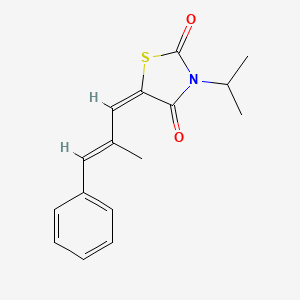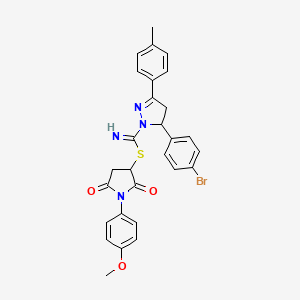
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPN is a nitrobenzamide derivative that has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mécanisme D'action
The exact mechanism of action of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the VEGF/VEGFR pathway. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell proliferation and survival. This compound has also been shown to inhibit the activation of NF-κB, a key regulator of inflammation. Furthermore, this compound has been reported to inhibit the binding of VEGF to its receptor, VEGFR, which is crucial for angiogenesis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways. This compound has also been shown to suppress the activation of NF-κB, a key regulator of inflammation. Furthermore, this compound has been reported to inhibit the proliferation and migration of endothelial cells, which are crucial for angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide is its potent biological activity against various cancer cell lines, inflammation, and angiogenesis. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic effects at low concentrations, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which limits its potential applications in various scientific fields.
Orientations Futures
There are several future directions for the study of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide. One of the potential future directions is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information on its safety and efficacy. Another potential future direction is to investigate the structure-activity relationship of this compound, which will help to identify more potent and selective analogs of this compound. Furthermore, the potential applications of this compound in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Méthodes De Synthèse
The synthesis of N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-butoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography using a suitable stationary phase.
Applications De Recherche Scientifique
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, inflammation, and angiogenesis. In cancer research, this compound has been reported to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
In inflammation research, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to suppress the activation of NF-κB, a key regulator of inflammation.
In angiogenesis research, this compound has been reported to exhibit potent anti-angiogenic activity by inhibiting the proliferation and migration of endothelial cells. This compound has also been shown to inhibit the formation of new blood vessels in vivo, which is crucial for the growth and metastasis of tumors.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-2-3-8-21-9-4-7-16-14(18)12-6-5-11(15)10-13(12)17(19)20/h5-6,10H,2-4,7-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRIJVKLIQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)


![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202483.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)

![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)


![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)